molecular formula C9H9BrFN B12439170 4-Bromo-7-fluoro-2-methylindoline

4-Bromo-7-fluoro-2-methylindoline

Cat. No.: B12439170
M. Wt: 230.08 g/mol
InChI Key: IFDCFYOIBCUXLF-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2-methylindoline is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-2-methylindoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindoline, bromine, and fluorine sources.

    Bromination: The bromination of 2-methylindoline is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-2-methylindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include substituted indoline derivatives, oxidized or reduced forms of the compound, and complex molecules formed through coupling reactions .

Scientific Research Applications

4-Bromo-7-fluoro-2-methylindoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is employed in chemical biology research to study molecular interactions and pathways

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-2-methylindoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes. The compound can modulate various biological pathways, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-fluoro-2-methylindole: Similar structure but with an indole core instead of indoline.

    4-Bromo-7-fluoro-2-methylbenzene: Lacks the indoline core but has similar substituents.

    4-Bromo-7-fluoro-2-methylpyridine: Contains a pyridine ring instead of indoline.

Uniqueness

4-Bromo-7-fluoro-2-methylindoline is unique due to its specific substitution pattern on the indoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

4-bromo-7-fluoro-2-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9BrFN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-3,5,12H,4H2,1H3

InChI Key

IFDCFYOIBCUXLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2N1)F)Br

Origin of Product

United States

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